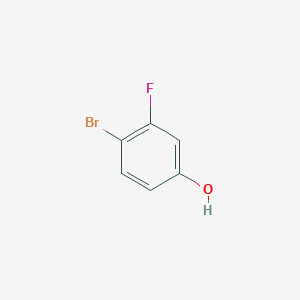
4-Bromo-3-fluorophenol
Número de catálogo B054050
Peso molecular: 191 g/mol
Clave InChI: MRQYTJXVULSNIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05595682
Procedure details


1-Bromodecane (12.01 g, 48.2 mmol) in butanone (20 ml) was added dropwise to a stirred, refluxing mixture of 4-bromo-3-fluorophenol (1) (9.04 g, 47.4 mmol), potassium carbonate (10.12 g, 73.2 mmol) and butanone (100 ml). The resulting reaction mixture was refluxed for a further 20 hours. The cooled reaction mixture was then filtered to remove the excess potassium carbonate and precipitated potassium bromide. The filtrate was washed with 5% (v/v) sodium hydroxide (2×50 ml) then water (50 ml) and the organic layer then dried (MgSO4), filtered and evaporated under reduced pressure to give a colourless oil which was purified by column chromatography [silica gel: 1:1 dichloromethane-petrol (bp 40°-60° C.)] to give a colourless liquid. This was then dried in vacuo (P2O5, 0.20 mm Hg, RT, 5 h).





Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Br:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][C:14]=1[F:20].C(=O)([O-])[O-].[K+].[K+].[CH3:27][C:28](=O)CC>>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:27][CH3:28])=[CH:15][C:14]=1[F:20] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.01 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
9.04 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)O)F
|
|
Name
|
|
|
Quantity
|
10.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for a further 20 hours
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the excess potassium carbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated potassium bromide
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with 5% (v/v) sodium hydroxide (2×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
water (50 ml) and the organic layer then dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a colourless oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography [silica gel: 1:1 dichloromethane-petrol (bp 40°-60° C.)]
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a colourless liquid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
This was then dried in vacuo (P2O5, 0.20 mm Hg, RT, 5 h)
|
|
Duration
|
5 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(C=C(C=C1)OCCCCCCCCCCCC)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
